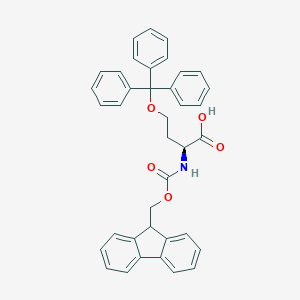

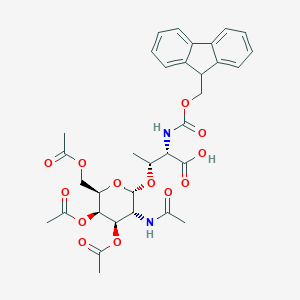

Fmoc-thr(galnac(AC)3-alpha-D)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

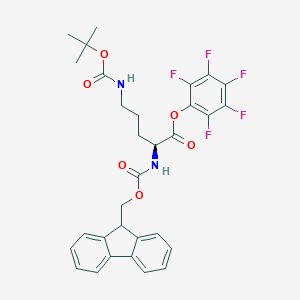

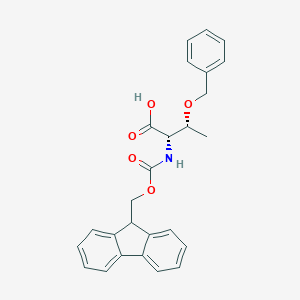

“Fmoc-thr(galnac(AC)3-alpha-D)-OH” is a white to off-white solid . It is a fluorescently labeled glycopeptide containing GalNAcα1-O-Ser/Thr residues . This compound is used as a building block in the development of cancer vaccines .

Molecular Structure Analysis

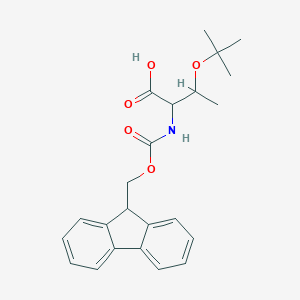

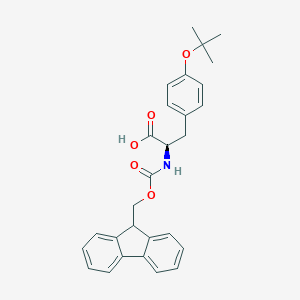

The molecular formula of “Fmoc-thr(galnac(AC)3-alpha-D)-OH” is C33H38N2O13 . Its molecular weight is 670.66 g/mol . The IUPAC name of this compound is (2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid .Physical And Chemical Properties Analysis

“Fmoc-thr(galnac(AC)3-alpha-D)-OH” is a white to off-white solid . Its molecular weight is 670.66 g/mol . The compound has a melting point of 178-183 °C . It should be stored at a temperature below -20°C .Aplicaciones Científicas De Investigación

Glyco-Hexapeptide Synthesis

Fmoc-thr(galnac(AC)3-alpha-D)-OH has been utilized in the solution synthesis of glyco-hexapeptides, specifically for the human oncofetal fibronectin sequence. The glyco-hexapeptide demonstrated competitive inhibition of monoclonal antibody binding to oncofetal fibronectin, suggesting its potential in cancer research and therapy (Gobbo et al., 2009).

Antitumor Neoglycopeptide Vaccine

This compound has been incorporated into a glycopeptide vaccine. The vaccine induced a strong antibody response, recognizing tumor-associated antigens on human tumor cells, highlighting its use in cancer immunotherapy (Vichier‐Guerre et al., 2004).

Glycosylated Foldamers

It played a key role in the synthesis of glycosylated β3-amino acids and incorporation into β-peptides. This application is significant for developing functionalized foldamers with broad biomedical applications (Norgren et al., 2007).

Glycopeptide Synthesis

The compound has been used in synthesizing mono- and di-saccharide-containing glycopeptides, particularly in the oncofetal fibronectin sequence, which has implications for cancer research and diagnostic applications (Luening et al., 1989).

Synthesis of Antifreeze Glycoprotein

It was crucial in the synthesis of antifreeze glycoproteins (AFGPs), which are composed of repeating tripeptide units. This synthesis approach could be significant in understanding and mimicking natural antifreeze proteins (Tseng et al., 2001).

Multiple-Column Solid-Phase Glycopeptide Synthesis

This compound facilitated the synthesis of various O-glycopeptides from human intestinal mucin and porcine submaxillary gland mucin, demonstrating its utility in studying glycosylated proteins and their role in various biological processes (Peters et al., 1991).

Propiedades

IUPAC Name |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLCJWGAUPPZQJ-ZNHCDWFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-thr(galnac(AC)3-alpha-D)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)